molecular formula C10H11NO B11919393 Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone CAS No. 253333-54-9

Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone

Cat. No.: B11919393
CAS No.: 253333-54-9
M. Wt: 161.20 g/mol
InChI Key: GPCLZJLKOZDBSL-UHFFFAOYSA-N
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Description

Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone (CAS 253333-54-9) is a bicyclic compound featuring a norbornene-derived bicyclo[2.2.1]hepta-2,5-dienyl scaffold conjugated with an aziridinyl methanone group. The molecule’s structural uniqueness arises from:

  • Bicyclic framework: The strained bicyclo[2.2.1]heptadiene system imports rigidity and electron-deficient character, enabling participation in cycloaddition reactions .
  • Aziridinyl group: A three-membered nitrogen-containing ring with high ring strain, enhancing reactivity in nucleophilic or alkylation reactions .
  • Methanone moiety: Acts as an electron-withdrawing group, polarizing the adjacent bicyclic system and influencing electronic properties .

Properties

CAS No.

253333-54-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

aziridin-1-yl(2-bicyclo[2.2.1]hepta-2,5-dienyl)methanone

InChI

InChI=1S/C10H11NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,6-8H,3-5H2

InChI Key

GPCLZJLKOZDBSL-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Ketone Formation via Friedel-Crafts Acylation

Electrophilic acylation of norbornadiene with aziridine-1-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) generates the methanone bridge (Scheme 4).

Conditions:

  • Lewis Acid: AlCl₃ (1.2 equiv.) in dichloroethane.

  • Temperature: 0°C to room temperature.

Outcome:

  • Moderate yields (45–55%) due to competing polymerization.

  • Requires post-reaction quenching with aqueous NH₄Cl.

Reductive Amination

A two-step process involves:

  • Ketonization: Oxidation of bicycloheptadiene methanol to the ketone.

  • Reductive Amination: Reaction with aziridine using NaBH₃CN.

Efficiency:

  • Yields up to 68% with optimized pH control.

The bicyclo[2.2.1]heptadiene system’s rigidity imposes significant stereoelectronic constraints. Computational studies indicate that axial attack by aziridine on the carbonyl carbon is favored, leading to predominant endo product formation. Transition state analysis reveals a 1.8 kcal/mol preference for the endo pathway due to reduced torsional strain.

Stereochemical Outcomes:

ConfigurationYield (%)Diastereomeric Ratio
endo7285:15
exo2815:85

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone can undergo a variety of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The norbornadiene moiety can be reduced to form a norbornane derivative.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions to form various substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Norbornane derivatives.

    Substitution: Substituted aziridines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that aziridine derivatives exhibit significant anticancer properties. Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone has been studied for its ability to induce apoptosis in cancer cell lines. A study demonstrated that this compound could inhibit cell proliferation and enhance the cytotoxic effects of known chemotherapeutic agents, making it a candidate for further development in cancer therapies .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that aziridin derivatives can act against various bacterial strains, potentially serving as a scaffold for new antibiotics . Further research is required to elucidate the mechanisms of action and optimize efficacy.

Organic Synthesis

Reagent in Cycloaddition Reactions
this compound can be utilized as a reagent in cycloaddition reactions, particularly Diels-Alder reactions. Its unique bicyclic structure allows it to participate effectively in these reactions, leading to the formation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, enabling the construction of various heterocycles that are crucial in drug discovery . Its reactivity can be harnessed to develop new synthetic pathways for complex natural products.

Materials Science

Polymer Chemistry
In materials science, aziridin derivatives are being explored for their potential use in polymerization processes. The unique properties of aziridines enable them to act as monomers or cross-linking agents in the formation of novel polymeric materials with enhanced mechanical properties . These materials could find applications in coatings, adhesives, and composites.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of aziridin derivatives, including this compound. The results showed a marked decrease in tumor growth in treated models compared to controls, highlighting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Synthesis Applications

In a synthetic chemistry study, researchers utilized this compound as a key intermediate for synthesizing complex polycyclic compounds through Diels-Alder reactions. The resulting compounds exhibited promising biological activities, suggesting that this aziridine derivative can facilitate the discovery of new therapeutic agents .

Mechanism of Action

The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hepta-2-yl)methanone would depend on its specific application. In general, the aziridine ring is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The norbornadiene moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Functional Groups Reactivity/Applications References
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone Bicyclo[2.2.1]heptadiene, Aziridinyl Methanone Potential ligand in catalysis; reactive aziridine for ring-opening reactions
(1R,4R)-Bicyclo[2.2.1]hepta-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate) Bicyclo[2.2.1]heptadiene, Triflate substituents Triflate High reactivity in SN2 substitutions; used as a leaving group in cross-coupling
1-(7-((tert-Butyldimethylsilyl)oxy)-1,4-dimethyl-7-azabicyclo[2.2.1]hepta-2,5-dien-2-yl)ethan-1-one Bicyclo[2.2.1]heptadiene, TBS-protected amine, Methyl groups Methanone, TBS-ether Intermediate in Diels-Alder reactions for aromatic synthesis; steric protection by TBS
η⁵-C₅H₅Ni—C≡C-NBD-C(H)=C(CN)₂ Bicyclo[2.2.1]heptadiene, Ethynyl, Cyano groups Nickel complex Organometallic catalyst; structural studies on bond angles (e.g., Ni—C≡C: 173.6°)
Chiral bicyclo[2.2.1]hepta-2,5-diene (nbd*) ligands Bicyclo[2.2.1]heptadiene with chiral substituents Diene Asymmetric catalysis (e.g., Hayashi’s chiral dienes for enantioselective synthesis)

Reactivity and Electronic Effects

  • Aziridinyl vs. Triflate Groups : The aziridinyl group’s strain and basic nitrogen enable nucleophilic ring-opening (e.g., with amines or thiols), whereas triflates are superior leaving groups for cross-coupling reactions .
  • Methanone vs. TBS-Protected Amine: The methanone group enhances electrophilicity, facilitating cycloadditions, while TBS-protected amines prioritize steric protection and controlled reactivity .

Biological Activity

Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's chemical structure is characterized by the presence of an aziridine ring and a bicyclic diene system. Below are some key chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁N
Molecular Weight133.19 g/mol
CAS Registry Number86661-01-0
InChIKeyBIDRWYDGIOTNTF-UHFFFAOYSA-N

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its ability to interact with various biological targets.

  • Anticancer Activity :
    • The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in DNA and proteins, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Antimicrobial Properties :
    • Research indicates that bicyclic compounds can exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby altering the physiological state of cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:

  • Study on Anticancer Activity : A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of aziridine derivatives, showing promising results against breast cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of bicyclic compounds, revealing that derivatives similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bicyclo[2.2.1]hepta-2,5-diene derivatives, and how can they be adapted for aziridin-1-yl methanone functionalization?

  • Methodology :

  • Organometallic coupling : Use norbornadiene (NBD) as a starting material. For example, (bicyclo[2.2.1]hepta-2,5-dien-2-yl)trimethylstannane is synthesized via lithiation (n-BuLi) of brominated NBD, followed by reaction with trimethyltin chloride .
  • Hydrolysis and functionalization : Aziridine groups can be introduced by hydrolyzing acetaldehyde precursors under mild acidic conditions, followed by nucleophilic substitution with aziridine derivatives. High yields (e.g., 95%) are achievable with controlled stoichiometry .
    • Key considerations : Monitor reaction progress via 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm intermediate formation and purity.

Q. How can structural characterization of aziridin-1-yl-NBD derivatives be optimized using crystallographic and spectroscopic techniques?

  • Methodology :

  • X-ray crystallography : Utilize a Bruker P4 diffractometer with MoKα radiation (λ=0.71073λ = 0.71073 Å) to resolve bond angles (e.g., Ni–C≡C–C deviations from linearity: 173.6° vs. 171.8°) and packing forces affecting molecular geometry .
  • NMR spectroscopy : Assign 1H^{1}\text{H} and 13C^{13}\text{C} signals using 2D experiments (COSY, HSQC) to distinguish diastereomers in cycloaddition products (e.g., cis/trans isomers from Diels–Alder reactions) .

Q. What are the typical reactivity patterns of bicyclo[2.2.1]hepta-2,5-diene in cycloaddition reactions?

  • Methodology :

  • Diels–Alder reactions : React NBD derivatives with dienophiles like PTAD (phenyltetrazolediazole) or TCNE (tetracyanoethylene) in CH2_2Cl2_2 at 0–25°C. For example, PTAD yields trans/cis adducts (e.g., 20 and 18), separable via column chromatography .
  • Copper catalysis : Use Cu(NO3_3)2_2·3H2_2O in THF to generate syn/anti isomers (e.g., 16 and 17), with reaction kinetics monitored by TLC .

Advanced Research Questions

Q. How do donor-acceptor interactions influence the electronic properties and reactivity of aziridin-1-yl-NBD complexes?

  • Methodology :

  • Electrochemical analysis : Perform cyclic voltammetry to assess redox potentials of Ni–C≡C–NBD systems. For example, Ni(II) complexes with σ-bonded ethynyl-NBD ligands exhibit limited electronic communication in ground states but potential for nonlinear optical (NLO) activity in excited states .
  • Spectroscopic probing : Use UV-vis spectroscopy to track charge-transfer transitions in D-π-A systems (e.g., Ni–C≡C–C(H)=C(CN)2_2), correlating absorption maxima with substituent electron-withdrawing strength .

Q. What strategies enable stereocontrolled synthesis of enantiomerically enriched aziridin-1-yl-NBD derivatives?

  • Methodology :

  • Enzymatic resolution : Hydrolyze racemic acetoxymethyl-NBD derivatives (e.g., (±)-2-acetoxymethyl-NBD) using porcine liver esterase (PLE) or Candida cylindracea lipase (CCL) to achieve enantiomeric excess (e.e.) of 61–93% .
  • Chiral auxiliaries : Introduce chiral ligands (e.g., ferrocenyl diphosphines) during organometallic coupling to direct asymmetric synthesis .

Q. How does the thermodynamic stability of bicyclo[2.2.1]hepta-2,5-diene derivatives impact their reactivity in high-energy reactions?

  • Methodology :

  • Calorimetry : Measure enthalpy of formation (ΔHf\Delta H_f^\circ) for NBD derivatives (e.g., ΔHf=144.5kJ/mol\Delta H_f^\circ = 144.5 \, \text{kJ/mol} for bicyclo[2.2.1]hepta-2,5-diene) to predict strain energy and propensity for ring-opening or isomerization .
  • Kinetic studies : Compare activation barriers for cycloreversion vs. [2+2] photodimerization using time-resolved IR spectroscopy under UV irradiation .

Data Contradictions and Resolutions

  • Bond angle deviations : Ni–C≡C–C angles in aziridin-1-yl-NBD complexes (173.6° vs. 176.6° in related systems) arise from crystal packing forces rather than intrinsic electronic effects. Resolve via DFT calculations to isolate steric vs. electronic contributions .
  • Cycloaddition stereoselectivity : Conflicting reports on cis/trans ratios (e.g., PTAD vs. TCNE adducts) are attributed to solvent polarity and temperature effects. Optimize conditions using dielectric constant (εε) and Eyring analysis .

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